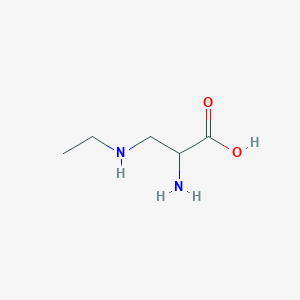
N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiosemicarbazide with 2-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with cellular targets can induce apoptosis in cancer cells, contributing to its anticancer properties.
相似化合物的比较
N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 5-Phenyl-1,3,4-thiadiazol-2-amine, N-Methyl-1,3,4-thiadiazol-2-amine
Uniqueness: The presence of the N-methyl and 2-phenylpropyl groups in this compound imparts distinct physicochemical properties and biological activities compared to other thiadiazole derivatives. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
属性
CAS 编号 |
87527-76-2 |
|---|---|
分子式 |
C12H15N3S |
分子量 |
233.33 g/mol |
IUPAC 名称 |
N-methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3S/c1-9(10-6-4-3-5-7-10)8-11-14-15-12(13-2)16-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI 键 |
FRVBDGVZVACVPX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NN=C(S1)NC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)



![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)


![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)

